2-HYDROXYBENZOTHIAZOLE 2-HYDROXYBENZOTHIAZOLE 2-Hydroxybenzothiazole (2-OHBT) is a 2-substituted benzothiazole. It is a tautomer of 2-benzothiazolinone. Its enthalpy of formation in the gas phase has been determined using high-level ab initio molecular orbital calculations at the G3(MP2)//B3LYP level of theory. Polarized IR spectra of the hydrogen-bonded molecular crystals of 2-OHBT have been studied. Oxidation of 2-OHBT using H2O2/UV and iron(III) photoassisted Fenton techniques have been reported. 2-OHBT is released into wastewaters during the industrial production of 2-mercaptobenzothiazole, a rubber vulcanization accelerator. The anodic oxidation of 2-OHBT on copper, iron and platinum in alcohol and alcohol-water solutions by cyclic polarization and chronoamperometry has been reported.
2-hydroxybenzothiazole is benzothiazole substituted with a hydroxy group at the 2-position.
Brand Name: Vulcanchem
CAS No.: 934-34-9
VCID: VC21068363
InChI: InChI=1S/C7H5NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)
SMILES: C1=CC=C2C(=C1)NC(=O)S2
Molecular Formula: C7H5NOS
Molecular Weight: 151.19 g/mol

2-HYDROXYBENZOTHIAZOLE

CAS No.: 934-34-9

Cat. No.: VC21068363

Molecular Formula: C7H5NOS

Molecular Weight: 151.19 g/mol

* For research use only. Not for human or veterinary use.

2-HYDROXYBENZOTHIAZOLE - 934-34-9

Specification

Description 2-Hydroxybenzothiazole (2-OHBT) is a 2-substituted benzothiazole. It is a tautomer of 2-benzothiazolinone. Its enthalpy of formation in the gas phase has been determined using high-level ab initio molecular orbital calculations at the G3(MP2)//B3LYP level of theory. Polarized IR spectra of the hydrogen-bonded molecular crystals of 2-OHBT have been studied. Oxidation of 2-OHBT using H2O2/UV and iron(III) photoassisted Fenton techniques have been reported. 2-OHBT is released into wastewaters during the industrial production of 2-mercaptobenzothiazole, a rubber vulcanization accelerator. The anodic oxidation of 2-OHBT on copper, iron and platinum in alcohol and alcohol-water solutions by cyclic polarization and chronoamperometry has been reported.
2-hydroxybenzothiazole is benzothiazole substituted with a hydroxy group at the 2-position.
CAS No. 934-34-9
Molecular Formula C7H5NOS
Molecular Weight 151.19 g/mol
IUPAC Name 3H-1,3-benzothiazol-2-one
Standard InChI InChI=1S/C7H5NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)
Standard InChI Key YEDUAINPPJYDJZ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=O)S2
Canonical SMILES C1=CC=C2C(=C1)NC(=O)S2
Appearance Powder
Boiling Point 360.0 °C
Melting Point 139.0 °C

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